N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide typically involves the condensation of 4-(4-cyanophenoxy)aniline with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Scientific Research Applications
N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, in anticancer research, it may inhibit kinases or other proteins involved in cell proliferation .
Comparison with Similar Compounds
N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share the thiophene ring but differ in their substituents and biological activities, highlighting the versatility and uniqueness of this compound in various applications.
Properties
Molecular Formula |
C18H12N2O2S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12N2O2S/c19-12-13-3-7-15(8-4-13)22-16-9-5-14(6-10-16)20-18(21)17-2-1-11-23-17/h1-11H,(H,20,21) |
InChI Key |
ZRNCXKURXWNHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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